molecular formula C7H8ClN3 B1249849 1-(3-Chlorophenyl)guanidine CAS No. 6145-41-1

1-(3-Chlorophenyl)guanidine

Cat. No. B1249849
CAS RN: 6145-41-1
M. Wt: 169.61 g/mol
InChI Key: DWLMIHRZURMFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)guanidine, also known as CPG, is an organochlorine compound with a wide range of uses in research and industry. It is a versatile compound that is used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for polymerization, and a precursor for various pharmaceuticals. CPG has also been studied for its possible use in biological systems, such as for enzyme inhibition, as an anti-microbial agent, and as a potential drug target.

Scientific Research Applications

Water Disinfection Research

“1-(3-Chlorophenyl)guanidine” is related to “1,3-diphenylguanidine (DPG)”, a commonly used rubber and polymer additive . DPG has been found to be one of the main leachate products of tire wear particles and from HDPE pipes . Its introduction to aquatic environments and potentially water supplies lead to further questions regarding the effects of disinfection by-products potentially formed .

Genotoxic Effects Study

Research has shown that some of the chlorinated by-products of DPG exert significant toxicity . DPG and its chlorinated by-products can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . Moreover, DPG and its two chlorination products, 1,3-bis- (4-chlorophenyl)guanidine (CC04) and 1- (4-chlorophenyl)-3- (2,4-dichlorophenyl)guanidine (CC11), have an impact on mitochondrial proton leak, which is an indicator of mitochondria damage .

DNA Damage Research

Evidence of genotoxic effects in the form of DNA double strand breaks (DSBs) was suggested by RNA-sequencing results and further validated by an increased expression of genes associated with DNA damage response (DDR), specifically the canonical non-homologous end joining (c-NHEJ) pathway . Immunofluorescence analysis of phosphorylated histone H2AX, another DSB biomarker, also confirmed the potential genotoxic effects observed for the chlorinated products .

Synthesis of Guanidines

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . The synthesis of guanidines, including “1-(3-Chlorophenyl)guanidine”, is a significant area of research .

Mechanism of Action

Target of Action

1-(3-Chlorophenyl)guanidine is a derivative of guanidine, which is a strong organic base used to treat muscle weakness and fatigue associated with certain medical conditions . The primary targets of guanidine are believed to be the aldehyde dehydrogenase, mitochondrial inhibitor, and several other proteins . These targets play crucial roles in various biological processes, including metabolism and cellular signaling.

Mode of Action

Guanidine, the parent compound, is known to enhance the release of acetylcholine following a nerve impulse and appears to slow the rates of depolarization and repolarization of muscle cell membranes . It’s plausible that 1-(3-Chlorophenyl)guanidine may share similar mechanisms.

Biochemical Pathways

Guanidine and its derivatives can alter cell bioenergetic processes, affecting cellular basal respiration rates and ATP production . They also have an impact on mitochondrial proton leak, which is an indicator of mitochondrial damage . These effects could potentially disrupt various biochemical pathways and their downstream effects.

Pharmacokinetics

The half-life of guanidine is approximately 7-8 hours . These properties may influence the bioavailability of 1-(3-Chlorophenyl)guanidine.

Result of Action

The chlorinated by-products of guanidine, such as 1-(3-Chlorophenyl)guanidine, have been shown to exert significant toxicity . They can cause genotoxic effects in the form of DNA double strand breaks, as suggested by RNA-sequencing results . This was further validated by an increased expression of genes associated with DNA damage response .

Action Environment

The action of 1-(3-Chlorophenyl)guanidine can be influenced by environmental factors. For instance, its introduction to aquatic environments and potentially water supplies can lead to the formation of toxic and genotoxic chlorinated products . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the environment in which it is present.

properties

IUPAC Name

2-(3-chlorophenyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLMIHRZURMFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20438841
Record name 3-Chlorophenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6145-41-1
Record name 3-Chlorophenylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20438841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)guanidine
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)guanidine
Reactant of Route 3
Reactant of Route 3
1-(3-Chlorophenyl)guanidine
Reactant of Route 4
1-(3-Chlorophenyl)guanidine
Reactant of Route 5
1-(3-Chlorophenyl)guanidine
Reactant of Route 6
Reactant of Route 6
1-(3-Chlorophenyl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.